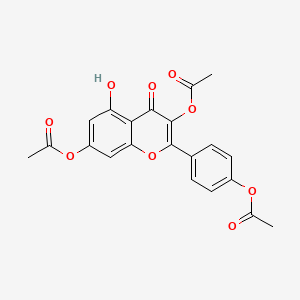

Kaempferol 3,4',7-triacetate

説明

Structure

3D Structure

特性

IUPAC Name |

[4-(3,7-diacetyloxy-5-hydroxy-4-oxochromen-2-yl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O9/c1-10(22)27-14-6-4-13(5-7-14)20-21(29-12(3)24)19(26)18-16(25)8-15(28-11(2)23)9-17(18)30-20/h4-9,25H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKUFDVJACBQPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC(=O)C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659570 | |

| Record name | 2-[4-(Acetyloxy)phenyl]-5-hydroxy-4-oxo-4H-1-benzopyran-3,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143724-69-0 | |

| Record name | 2-[4-(Acetyloxy)phenyl]-5-hydroxy-4-oxo-4H-1-benzopyran-3,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the CAS number for Kaempferol 3,4',7-triacetate?

CAS Number: 143724-69-0

This technical guide provides a comprehensive overview of Kaempferol (B1673270) 3,4',7-triacetate, a natural flavonoid derivative. While specific research on this triacetate form is limited, this document leverages the extensive data available for its parent compound, kaempferol, to provide insights into its potential biological activities, mechanisms of action, and experimental considerations for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Kaempferol 3,4',7-triacetate is presented below.

| Property | Value | Source |

| CAS Number | 143724-69-0 | [1][2][3][4][5] |

| Molecular Formula | C21H16O9 | [1] |

| Molecular Weight | 412.35 g/mol | [1] |

| Appearance | Yellow crystalline solid (for Kaempferol) | |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [3] |

| Natural Sources | Bud exudate of Gardenia urvillei and Gardenia oudiepe | [1] |

Biological Activities and Therapeutic Potential

Kaempferol, the parent compound of this compound, is a well-studied flavonoid with a broad spectrum of biological activities. It is anticipated that the triacetate derivative may exhibit similar, albeit potentially modified, properties. The primary activities of kaempferol include:

-

Anticancer Activity: Kaempferol has demonstrated cytotoxic effects against various cancer cell lines, including breast, lung, pancreatic, and head and neck cancers. It can induce apoptosis, inhibit cell proliferation and migration, and sensitize cancer cells to conventional chemotherapeutic agents like cisplatin.

-

Anti-inflammatory Activity: Kaempferol exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). It can modulate key inflammatory signaling pathways like NF-κB and MAPK.

-

Antioxidant Activity: As a flavonoid, kaempferol is a powerful antioxidant, capable of scavenging free radicals and reducing oxidative stress, which is implicated in numerous chronic diseases.

-

Neuroprotective Effects: Studies suggest that kaempferol may protect neuronal cells from oxidative stress and inflammation, indicating its potential in the management of neurodegenerative diseases.

Signaling Pathways

The biological effects of kaempferol are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.

Caption: Key signaling pathways modulated by Kaempferol.

Experimental Protocols

This section outlines general methodologies for investigating the biological activities of compounds like this compound. These protocols are based on standard assays used for the parent compound, kaempferol.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on the viability of cancer cell lines.

Caption: Workflow for MTT-based cell viability assay.

Methodology:

-

Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

The cells are then treated with various concentrations of this compound (typically ranging from 1 to 100 µM) and a vehicle control (e.g., DMSO).

-

After a 48-72 hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.

-

The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Anti-inflammatory Activity (Nitric Oxide Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide in stimulated macrophages.

Methodology:

-

Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate.

-

The cells are pre-treated with different concentrations of this compound for 1-2 hours.

-

Inflammation is induced by adding lipopolysaccharide (LPS).

-

After 24 hours of incubation, the culture supernatant is collected.

-

The amount of nitric oxide is quantified using the Griess reagent, which measures the nitrite (B80452) concentration.

-

Absorbance is read at 540 nm, and the percentage of NO inhibition is calculated compared to the LPS-stimulated control.

Quantitative Data Summary

The following tables summarize quantitative data for the parent compound, kaempferol, from various in vitro studies. It is important to note that these values may not be directly transferable to this compound.

Table 1: IC50 Values of Kaempferol in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | ~25-50 |

| A549 | Lung Cancer | ~30-60 |

| Panc-1 | Pancreatic Cancer | ~20-40 |

| SCC-40 | Head and Neck Cancer | ~15-30 |

Table 2: Inhibition of Inflammatory Markers by Kaempferol

| Cell Line | Stimulant | Marker | Inhibition (%) at 20 µM |

| RAW 264.7 | LPS | Nitric Oxide (NO) | ~50-70% |

| RAW 264.7 | LPS | TNF-α | ~40-60% |

| RAW 264.7 | LPS | IL-6 | ~30-50% |

Conclusion

This compound, with the CAS number 143724-69-0, is a derivative of the well-researched flavonoid, kaempferol. While direct experimental data on the triacetate form is scarce, the extensive body of research on kaempferol provides a strong foundation for predicting its potential as a bioactive compound with anticancer, anti-inflammatory, and antioxidant properties. The information and protocols presented in this guide are intended to serve as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds. Further investigation is warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. ijcmas.com [ijcmas.com]

- 4. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to Kaempferol 3,4',7-triacetate: From Natural Precursors to Synthetic Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the origins of Kaempferol (B1673270) 3,4',7-triacetate, a derivative of the naturally occurring flavonol, kaempferol. While direct natural sources of Kaempferol 3,4',7-triacetate are not substantiated in scientific literature, this document provides a comprehensive overview of the abundant natural sources of its precursor, kaempferol. It details the extraction and isolation protocols for kaempferol from plant materials and provides a representative synthetic protocol for its acetylation. Furthermore, this guide explores the key signaling pathways modulated by kaempferol, offering insights into its therapeutic potential and providing visual representations of these mechanisms for clarity.

The Origin of this compound: A Note on Natural Occurrence

Current scientific literature does not provide significant evidence for the natural occurrence of this compound. While one commercial supplier suggests its isolation from the bud exudate of Gardenia urvillei and Gardenia oudiepe, this claim is not substantiated by peer-reviewed research, indicating that this compound is likely a rare metabolite if it occurs naturally at all[1]. Therefore, for practical purposes, this compound is considered a synthetic or semi-synthetic derivative of its natural precursor, kaempferol. This guide will focus on the natural sources of kaempferol and the methodologies to produce its acetylated derivatives.

Natural Sources of Kaempferol

Kaempferol is a ubiquitous flavonol found in a wide variety of plants, including many common fruits, vegetables, and medicinal herbs.[2][3][4] Its presence in the human diet is significant, with an estimated contribution of approximately 17% to the total average intake of flavonols and flavones.[2]

Quantitative Data on Kaempferol in Plant Sources

The following table summarizes the quantitative data of kaempferol content in various plant-derived foods. These values can vary based on factors such as plant cultivar, growing conditions, and analytical methods used.

| Plant Source | Part Analyzed | Kaempferol Content (mg/100g fresh weight) | Reference |

| Kale | Leaves | 47.0 | --INVALID-LINK-- |

| Spinach | Leaves | 55.0 | --INVALID-LINK-- |

| Broccoli | Florets | 7.2 | --INVALID-LINK-- |

| Chinese Cabbage | Leaves | 22.5 | --INVALID-LINK-- |

| Leeks | Whole | 2.67 | --INVALID-LINK-- |

| Onions | Bulb | 4.50 | --INVALID-LINK-- |

| Chives | Leaves | 12.5 | --INVALID-LINK-- |

| Dill | Herb | 40.0 | --INVALID-LINK-- |

| Apples | Fruit | 0.14 | --INVALID-LINK-- |

| Grapes | Fruit | Variable | [2] |

| Tomatoes | Fruit | Variable | [2] |

| Green Tea | Leaves | Variable | [2] |

| Beans | Seeds | Variable | [2] |

| Strawberries | Fruit | Variable | [5] |

Experimental Protocols

Extraction and Isolation of Kaempferol from Plant Material

The following is a generalized protocol for the extraction and isolation of kaempferol from plant sources, based on common laboratory practices.[5][6][7][8][9]

Objective: To extract and isolate kaempferol from a plant matrix.

Materials:

-

Dried and powdered plant material

-

Methanol (B129727) (90% and absolute)

-

n-Hexane

-

Chloroform

-

Ethyl acetate (B1210297)

-

n-Butanol

-

Silica (B1680970) gel for column chromatography (60-120 mesh)

-

Sephadex LH-20

-

Rotary evaporator

-

Chromatography columns

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard kaempferol for comparison

Procedure:

-

Maceration: The powdered plant material is macerated with 90% methanol at room temperature for a sufficient period (e.g., 48-72 hours) to extract a broad range of phytochemicals, including kaempferol and its glycosides. The process is typically repeated to ensure exhaustive extraction.

-

Solvent Evaporation: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (n-hexane, chloroform, ethyl acetate, and n-butanol). This separates compounds based on their polarity, with kaempferol typically concentrating in the ethyl acetate fraction.

-

Column Chromatography (Silica Gel): The dried ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, commonly a mixture of hexane (B92381) and ethyl acetate, with increasing polarity. Fractions are collected and monitored by TLC.

-

Column Chromatography (Sephadex LH-20): Fractions from the silica gel column showing the presence of kaempferol (as determined by TLC against a standard) are pooled, concentrated, and further purified using a Sephadex LH-20 column, eluting with methanol. This step separates compounds based on molecular size and helps remove remaining impurities.

-

Identification and Characterization: The purified fraction is analyzed using spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm the structure of the isolated compound as kaempferol. High-Performance Liquid Chromatography (HPLC) can be used for quantification and to assess purity.[7][9]

Synthesis of this compound

The following protocol is a representative method for the acetylation of kaempferol to produce its acetylated derivatives, including the triacetate form. The specific isomer(s) produced and the yield will depend on the precise reaction conditions.

Objective: To synthesize acetylated derivatives of kaempferol.

Materials:

-

Kaempferol

-

Acetic anhydride (B1165640)

-

Pyridine (B92270) (or another suitable base)

-

Dichloromethane (B109758) (or another suitable solvent)

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Kaempferol is dissolved in a suitable solvent such as pyridine or a mixture of dichloromethane and pyridine.

-

Acetylation: Acetic anhydride is added to the solution, and the mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC). The pyridine acts as a catalyst and a base to neutralize the acetic acid byproduct.

-

Work-up: The reaction mixture is diluted with dichloromethane and washed sequentially with dilute HCl (to remove pyridine), water, and saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid).

-

Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude acetylated product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the desired acetylated kaempferol derivative(s).

Signaling Pathways Modulated by Kaempferol

Kaempferol exerts its diverse biological effects, including anti-inflammatory, antioxidant, and anticancer activities, by modulating a variety of cellular signaling pathways.[10][11][12][13][14]

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical regulator of cell proliferation, survival, and growth. Kaempferol has been shown to inhibit this pathway, which is often hyperactivated in cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Kaempferol - Wikipedia [en.wikipedia.org]

- 3. Kaempferol | C15H10O6 | CID 5280863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Isolation and Characterization of Kaempferol from Tapinanthus globiferus Growing on Balanites aegyptiaca - Plant Biotechnology Persa [pbp.medilam.ac.ir]

- 7. informaticsjournals.co.in [informaticsjournals.co.in]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biosynthesis Pathway of Acetylated Kaempferol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol (B1673270), a naturally occurring flavonol, has garnered significant attention within the scientific community for its wide array of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its therapeutic potential is often enhanced through structural modifications, such as acetylation. Acetylated kaempferol derivatives can exhibit improved bioavailability, stability, and specific bioactivities, making them promising candidates for drug development. This technical guide provides a comprehensive overview of the biosynthesis of acetylated kaempferol derivatives, detailing the enzymatic steps, relevant quantitative data, and experimental protocols for their study.

Biosynthesis of the Kaempferol Backbone

The biosynthesis of kaempferol begins with the general phenylpropanoid pathway, a well-established metabolic route in plants.

1.1. Phenylpropanoid Pathway

The journey starts with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through the sequential action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce 4-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.[1]

1.2. Flavonoid and Flavonol Synthesis

The formation of the characteristic flavonoid skeleton is initiated by the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, the latter being derived from acetyl-CoA via the action of acetyl-CoA carboxylase (ACC).[2][3] This core pathway involves several key enzymes:

-

Chalcone (B49325) Synthase (CHS): Catalyzes the condensation reaction to form naringenin (B18129) chalcone.

-

Chalcone Isomerase (CHI): Facilitates the stereospecific isomerization of naringenin chalcone into (2S)-naringenin.

-

Flavanone 3-Hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates naringenin to produce dihydrokaempferol (B1209521).

-

Flavonol Synthase (FLS): Another 2-oxoglutarate-dependent dioxygenase that introduces a double bond in the C-ring of dihydrokaempferol to yield kaempferol.

The biosynthesis of the kaempferol backbone is a critical precursor for the subsequent acetylation steps. Metabolic engineering strategies in microorganisms like Saccharomyces cerevisiae have successfully established this pathway for the de novo production of kaempferol.[2][4][5][6][7]

Enzymatic Acetylation of Kaempferol

The acetylation of kaempferol is a post-modification step that adds an acetyl group to one or more of its hydroxyl moieties. This reaction is catalyzed by a class of enzymes known as acyltransferases.

2.1. Kaempferol Acyltransferases (KATs)

While specific kaempferol O-acetyltransferases are still being extensively researched, it is widely accepted that they belong to the BAHD acyltransferase superfamily.[8][9] This large family of plant enzymes is characterized by a conserved HXXXD motif in the catalytic site and a DFGWG motif near the C-terminus.[8] BAHD acyltransferases utilize acyl-CoA thioesters, such as acetyl-CoA, as the acyl donor and a wide range of acceptor molecules, including flavonoids.

The acetylation of kaempferol can occur at different hydroxyl positions (3, 5, 7, and 4'), leading to a variety of acetylated derivatives with potentially distinct biological activities.

Quantitative Data on Flavonoid Acetylation

Quantitative analysis of enzyme kinetics is crucial for understanding the efficiency and substrate specificity of kaempferol acetyltransferases. While specific kinetic data for kaempferol acetylation in plants is limited, studies on other flavonoid acetyltransferases and in vitro enzymatic acetylation provide valuable insights.

A kinetic study on the lipase-catalyzed acetylation of flavonoid glycosides in a solvent-free system proposed a two-step reversible Michaelis-Menten model.[1][10][11] This model describes the formation of a monoacetate followed by the production of a diacetate.

Table 1: Apparent Kinetic Parameters for Lipase-Catalyzed Acetylation of Phloridzin *

| Parameter | Value |

| First Acetylation Step | |

| Vm,forward (mM/h) | 2.5 |

| Km,forward (mM) | 10 |

| Vm,reverse (mM/h) | 0.1 |

| Km,reverse (mM) | 5 |

| Second Acetylation Step | |

| Vm,forward (mM/h) | 1.0 |

| Km,forward (mM) | 20 |

| Vm,reverse (mM/h) | 0.05 |

| Km,reverse (mM) | 2 |

*Data adapted from a study on phloridzin, a flavonoid glycoside, and serves as a model for understanding flavonoid acetylation kinetics.[1]

Experimental Protocols

4.1. Identification and Cloning of Kaempferol Acetyltransferase Genes

-

Candidate Gene Selection: Utilize bioinformatics tools to mine plant genomes for putative BAHD acyltransferase genes. Co-expression analysis with known flavonoid biosynthesis genes can help identify potential candidates.

-

RNA Extraction and cDNA Synthesis: Extract total RNA from plant tissues known to produce acetylated flavonoids and synthesize first-strand cDNA.

-

PCR Amplification and Cloning: Design gene-specific primers based on the candidate gene sequences and amplify the full-length coding sequence using PCR. Clone the PCR product into an appropriate expression vector.

4.2. Heterologous Expression and Purification of Recombinant Kaempferol Acetyltransferase

-

Transformation: Transform a suitable expression host, such as Escherichia coli BL21(DE3), with the expression construct.

-

Protein Expression: Induce protein expression with an appropriate inducer (e.g., IPTG) and optimize expression conditions (temperature, inducer concentration, and induction time).

-

Cell Lysis and Purification: Harvest the cells, lyse them using sonication or enzymatic methods, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

4.3. Enzymatic Assay for Kaempferol Acetyltransferase Activity

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), a defined concentration of kaempferol (substrate), acetyl-CoA (acyl donor), and the purified recombinant enzyme.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration.

-

Reaction Termination and Product Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the acetylated kaempferol product.

-

Product Analysis: Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the acetylated kaempferol derivatives.

4.4. Antioxidant Activity Assays

The antioxidant capacity of acetylated kaempferol derivatives can be evaluated using various established methods:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical.[4][12]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay is based on the reduction of the ABTS radical cation by the antioxidant.[4][12]

Signaling Pathways and Regulation

The biosynthesis of flavonoids, including kaempferol and its derivatives, is tightly regulated at the transcriptional level. A complex of transcription factors, including R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins, orchestrates the expression of the structural genes of the flavonoid pathway.[5][10][13][14][15] While the general regulatory network is well-understood, the specific transcriptional control of kaempferol acetylation is an active area of research. It is hypothesized that specific MYB or bHLH transcription factors, induced by developmental or environmental cues, may regulate the expression of kaempferol acetyltransferase genes.

Visualizations

Biosynthesis Pathway of Kaempferol

Acetylation of Kaempferol

Experimental Workflow for Kaempferol Acetyltransferase Study

References

- 1. mdpi.com [mdpi.com]

- 2. Metabolic engineering of yeast for fermentative production of flavonoids [research.chalmers.se]

- 3. Metabolic Engineering of Microorganisms for the Production of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chinbullbotany.com [chinbullbotany.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family [frontiersin.org]

- 9. Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of Flavonoid Biosynthesis by the MYB-bHLH-WDR (MBW) Complex in Plants and Its Specific Features in Cereals | MDPI [mdpi.com]

- 11. iris.unito.it [iris.unito.it]

- 12. mdpi.com [mdpi.com]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Chemical structure and molecular weight of Kaempferol 3,4',7-triacetate.

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the chemical properties of Kaempferol (B1673270) 3,4',7-triacetate, a natural flavonoid with significant potential in various research and therapeutic areas.

Chemical Structure and Molecular Data

Kaempferol 3,4',7-triacetate, also known as 3,7,4'-Tri-O-acetylkaempferol, is a derivative of Kaempferol, a natural flavonol found in a wide variety of plants[1]. The addition of three acetate (B1210297) groups to the kaempferol backbone alters its chemical and biological properties.

The molecular structure is characterized by a flavonoid core with acetate groups esterified at the 3, 4', and 7 positions of the phenyl rings.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C21H16O9 | [2] |

| Molecular Weight | 412.35 g/mol | [3] |

| Alternate Molecular Weight | 412.4 g/mol | [2][4] |

| CAS Number | 143724-69-0 | [2][4] |

Physicochemical Properties

This compound is typically a powder and is soluble in various organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone[4]. This solubility profile is critical for experimental design and in vitro assays.

Logical Relationship of Kaempferol and its Triacetate Derivative

The following diagram illustrates the relationship between the parent compound, Kaempferol, and its acylated derivative, this compound.

This diagram visually represents the chemical modification process where three acetyl groups are added to the kaempferol molecule, resulting in an increase in molecular weight and a change in its chemical properties.

References

Lipophilicity of Kaempferol 3,4',7-triacetate versus Kaempferol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kaempferol (B1673270), a naturally occurring flavonol, has garnered significant interest in the scientific community for its wide range of biological activities. However, its therapeutic potential is often limited by suboptimal physicochemical properties, including moderate lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. To address this, synthetic modifications, such as acetylation, are employed to enhance its drug-like properties. This technical guide provides a comprehensive comparison of the lipophilicity of kaempferol and its derivative, kaempferol 3,4',7-triacetate. It has been observed that acetylation of flavonoids generally leads to an increase in their lipophilicity. This guide synthesizes available quantitative data, details experimental protocols for lipophilicity determination, and presents a synthesis method for this compound. Furthermore, it visualizes key signaling pathways influenced by kaempferol, providing a holistic view for researchers in drug discovery and development.

Quantitative Analysis of Lipophilicity

Lipophilicity is a critical physicochemical parameter that influences a molecule's ability to cross biological membranes and interact with target proteins. It is commonly expressed as the logarithm of the partition coefficient (logP), which measures the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent. An increase in the logP value signifies greater lipophilicity.

The following table summarizes the available experimental and calculated logP values for kaempferol. A predicted value for this compound is included to provide a quantitative comparison, though it should be noted that this is a computational estimate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Method | Reference/Source |

| Kaempferol | C₁₅H₁₀O₆ | 286.24 | 1.9 | Calculated (XLogP3) | PubChem CID: 5280863[1] |

| Kaempferol | C₁₅H₁₀O₆ | 286.24 | 3.11 ± 0.54 | Experimental (Shake-flask) | Rothwell et al., 2005 |

| This compound | C₂₁H₁₆O₉ | 412.35 | 2.8 (est.) | Calculated | Chemicalize (Predicted) |

Experimental Protocols

Determination of Lipophilicity (logP)

Two primary methods are widely used for the experimental determination of the octanol-water partition coefficient (logP): the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement of partitioning.

Protocol:

-

Preparation of Phases: Prepare a phosphate (B84403) buffer solution (e.g., pH 7.4) and n-octanol. Saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the phases to separate.

-

Sample Preparation: Dissolve a precisely weighed amount of the test compound (kaempferol or this compound) in the pre-saturated n-octanol or buffer.

-

Partitioning: Add a known volume of the pre-saturated second phase to the solution from step 2 in a flask. The flask is then sealed and shaken vigorously for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to achieve a clear separation of the n-octanol and aqueous phases.

-

Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The logP is calculated using the following formula: logP = log([Concentration in n-octanol] / [Concentration in aqueous phase])

The RP-HPLC method offers a faster, less material-intensive alternative for estimating logP by correlating a compound's retention time on a nonpolar stationary phase with known logP values of standard compounds.

Protocol:

-

System Preparation: Use a reverse-phase HPLC column (e.g., C18). The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Calibration: Prepare a series of standard compounds with accurately known logP values spanning a range that is expected to include the test compounds. Inject each standard and record its retention time (t_R). Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Calibration Curve: Plot log(k') versus the known logP values for the standards. A linear relationship should be observed.

-

Sample Analysis: Dissolve the test compound in the mobile phase and inject it into the HPLC system under the same conditions used for the standards. Record its retention time and calculate its log(k').

-

LogP Determination: Use the calibration curve to determine the logP of the test compound from its measured log(k').

Synthesis of this compound

The synthesis of this compound can be achieved through the acetylation of kaempferol. A general procedure, based on the peracetylation of kaempferol, is described below. Selective acetylation at the 3, 4', and 7 positions would require the use of protecting groups for the 5-hydroxyl group, which is generally less reactive. However, a common approach involves peracetylation followed by selective deacetylation, or by controlling reaction conditions. A straightforward, though potentially non-selective, approach is as follows:

Materials:

-

Kaempferol

-

Acetic anhydride (B1165640)

-

Pyridine (B92270) (or another suitable base)

-

Dichloromethane (B109758) (or another suitable solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Magnesium sulfate (B86663) (for drying)

-

Silica (B1680970) gel for column chromatography

Protocol:

-

Dissolution: Dissolve kaempferol in a mixture of pyridine and dichloromethane in a round-bottom flask.

-

Acetylation: Cool the solution in an ice bath and add acetic anhydride dropwise with stirring. Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Workup: Quench the reaction by slowly adding dilute hydrochloric acid. Extract the product into dichloromethane. Wash the organic layer with sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography to isolate this compound. The different acetylated products can be separated based on their polarity.

Impact on Cellular Signaling Pathways

Kaempferol is known to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation. The increased lipophilicity of this compound is expected to enhance its cell permeability, potentially leading to a more potent modulation of these pathways. Two of the most well-documented pathways affected by kaempferol are the PI3K/Akt and MAPK pathways.[2][3][4][5][6][7][8][9][10]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Kaempferol has been shown to inhibit this pathway, leading to a reduction in cancer cell proliferation and induction of apoptosis.[2][3][5][8][9]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular responses, including proliferation, differentiation, and stress responses. Kaempferol has been demonstrated to modulate MAPK signaling, often leading to anti-inflammatory and anti-cancer effects.[2][4][6][7][10]

Conclusion

The acetylation of kaempferol to form this compound represents a promising strategy to enhance its lipophilicity. This modification is anticipated to improve its pharmacokinetic profile, leading to increased bioavailability and potentially greater therapeutic efficacy. The provided experimental protocols for logP determination and synthesis offer a practical framework for researchers to further investigate and optimize the properties of acetylated kaempferol derivatives. Understanding the impact of these modifications on key cellular signaling pathways, such as PI3K/Akt and MAPK, is crucial for the rational design of novel flavonoid-based therapeutic agents. Further experimental studies are warranted to precisely quantify the lipophilicity of this compound and to elucidate the full extent of its enhanced biological activity.

References

- 1. Kaempferol | C15H10O6 | CID 5280863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Kaempferol Inhibits Cervical Cancer Cells by Inducing Apoptosis and Autophagy via Inactivation of the PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synergistic effect of kaempferol and 5‑fluorouracil on the growth of colorectal cancer cells by regulating the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. mdpi.com [mdpi.com]

- 8. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kaempferol Inhibits Cervical Cancer Cells by Inducing Apoptosis and Autophagy via Inactivation of the PI3K/AKT/mTOR Signaling Pathway | Anticancer Research [ar.iiarjournals.org]

- 10. pubs.acs.org [pubs.acs.org]

The Biological Landscape of Kaempferol and its Acetylated Analogs: A Technical Overview

Disclaimer: This technical guide details the known biological activities of kaempferol (B1673270) . Extensive searches for its specific derivative, Kaempferol 3,4',7-triacetate , did not yield any specific data regarding its biological activities, quantitative metrics, or direct experimental protocols. The information presented herein pertains to the parent flavonoid, kaempferol, and serves as a foundational reference for researchers and drug development professionals interested in the potential activities of its acetylated forms.

Introduction to Kaempferol

Kaempferol (3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one) is a naturally occurring flavonol found in a wide variety of plants and plant-based foods, including broccoli, kale, spinach, tea, and grapes.[1][2][3] As a polyphenolic compound, kaempferol has garnered significant scientific interest due to its broad spectrum of pharmacological properties. These include antioxidant, anti-inflammatory, antimicrobial, anticancer, cardioprotective, neuroprotective, and antidiabetic activities.[4][5][6] Its therapeutic potential is largely attributed to its ability to modulate various cellular signaling pathways.[1][4][7]

Anticancer Activities of Kaempferol

A substantial body of research has focused on the anticancer properties of kaempferol. It has been shown to inhibit the growth of various cancer cell lines and suppress tumor development in preclinical models. The anticancer effects of kaempferol are multifaceted, involving the modulation of several key cellular processes.

Modulation of Cell Signaling Pathways

Kaempferol exerts its anticancer effects by targeting critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1][6][8]

-

PI3K/Akt Signaling Pathway: Kaempferol has been observed to downregulate the PI3K/Akt pathway, which is crucial for cell proliferation and survival.[1] Inhibition of this pathway can lead to the induction of apoptosis in cancer cells.

-

MAPK/ERK1/2 Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK1/2 cascade, is another target of kaempferol. By modulating this pathway, kaempferol can influence cell proliferation and differentiation.[6]

-

NF-κB Signaling Pathway: Kaempferol has been shown to suppress the NF-κB signaling pathway, which plays a key role in inflammation and cancer.[9]

-

VEGF/VEGFR Signaling: By inhibiting the vascular endothelial growth factor (VEGF) and its receptor (VEGFR), kaempferol can suppress angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3]

Below is a diagram illustrating the influence of kaempferol on the PI3K/Akt signaling pathway.

Induction of Apoptosis and Cell Cycle Arrest

Kaempferol can trigger programmed cell death, or apoptosis, in cancer cells through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.[1][3][8] It can also induce cell cycle arrest, primarily at the G2/M phase, thereby preventing cancer cell division and proliferation.[1][5][6]

The general workflow for assessing kaempferol-induced apoptosis is depicted below.

Anti-inflammatory and Antioxidant Activities

Kaempferol exhibits potent anti-inflammatory and antioxidant properties, which contribute to its therapeutic effects in various diseases.

Anti-inflammatory Effects

Kaempferol can mitigate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators. Its anti-inflammatory action is partly mediated through the suppression of the NF-κB and MAPK signaling pathways.[9]

Antioxidant Effects

As an antioxidant, kaempferol can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage.[7][10] This activity is crucial in preventing the onset and progression of various chronic diseases associated with oxidative stress.

Antiviral and Antimicrobial Activities

Emerging evidence suggests that kaempferol and its glycosides possess antiviral and antimicrobial properties.

Antiviral Potential

Kaempferol has been reported to exhibit antiviral activity against a range of viruses.[11] For instance, certain kaempferol glycosides have been shown to inhibit the 3a channel protein of coronaviruses, which is essential for viral replication and release.[11][12]

Antimicrobial Effects

Kaempferol has also demonstrated antimicrobial activity against various pathogenic bacteria and fungi, although the mechanisms are still under investigation.

Experimental Protocols

While specific protocols for this compound are unavailable, this section outlines general methodologies commonly used to assess the biological activities of kaempferol.

Cell Viability Assay (MTT Assay)

-

Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of kaempferol for 24, 48, or 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Western Blot Analysis

-

Principle: Detects specific proteins in a sample to analyze changes in protein expression levels.

-

Procedure:

-

Lyse kaempferol-treated and control cells to extract total protein.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantitative Data Summary

As no quantitative data for this compound was found, the following table provides a conceptual framework for how such data, if available, would be presented. The values are hypothetical and for illustrative purposes only.

| Biological Activity | Assay | Cell Line/Model | IC50 / EC50 (µM) | Reference |

| Anticancer | MTT Assay | MCF-7 (Breast Cancer) | Data not available | - |

| Anti-inflammatory | Griess Assay (NO production) | RAW 264.7 (Macrophages) | Data not available | - |

| Antioxidant | DPPH Radical Scavenging | Cell-free | Data not available | - |

| Antiviral | Plaque Reduction Assay | Vero E6 (SARS-CoV-2) | Data not available | - |

Conclusion and Future Directions

Kaempferol is a promising natural compound with a wide array of biological activities that are relevant to the prevention and treatment of various diseases. Its ability to modulate multiple signaling pathways underscores its therapeutic potential. While there is a wealth of information on kaempferol, its acetylated derivative, this compound, remains uncharacterized in the scientific literature.

Future research should focus on the synthesis and biological evaluation of this compound. Investigating its specific effects on the signaling pathways modulated by kaempferol would be a crucial first step. Furthermore, quantitative studies to determine its potency and efficacy in various in vitro and in vivo models are warranted. Such studies will be essential to elucidate whether acetylation alters the pharmacokinetic and pharmacodynamic properties of the parent compound and to unlock the potential therapeutic applications of this specific derivative.

References

- 1. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent studies on kaempferol and its biological and pharmacological activities | EXCLI Journal [excli.de]

- 3. Kaempferol – A dietary anticancer molecule with multiple mechanisms of action: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Kaempferol | C15H10O6 | CID 5280863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Kaempferol Derivatives as Antiviral Drugs against the 3a Channel Protein of Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Promise of Acetylated Flavonoids: A Technical Guide for Drug Discovery

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. However, their therapeutic application has been hampered by poor bioavailability, low solubility, and rapid metabolism. Acetylation, the process of introducing an acetyl functional group, has emerged as a promising chemical modification strategy to overcome these limitations. This technical guide provides an in-depth exploration of the therapeutic applications of acetylated flavonoids, focusing on their enhanced bioactivities, underlying mechanisms of action, and the experimental methodologies used for their evaluation.

Enhanced Bioavailability and Lipophilicity

Acetylation of flavonoids increases their lipophilicity, which can lead to improved membrane permeability and enhanced bioavailability. This modification masks the polar hydroxyl groups of the flavonoid backbone, facilitating easier passage through cellular membranes. Studies have shown that acetylated flavonoids exhibit higher absorption rates compared to their parent compounds.

Therapeutic Applications

The enhanced bioavailability and altered physicochemical properties of acetylated flavonoids translate into a range of promising therapeutic applications, particularly in the fields of oncology and inflammation.

Anticancer Activity

Acetylated flavonoids have demonstrated potent anticancer effects across various cancer cell lines. Acetylation can significantly enhance the antiproliferative and pro-apoptotic activities of flavonoids like quercetin, kaempferol, and apigenin.[1][2][3]

Table 1: Anticancer Activity of Acetylated Flavonoids

| Flavonoid Derivative | Cancer Cell Line | Assay | IC50 (µM) | Fold Change vs. Parent Compound | Reference |

| Pentaacetylquercetin | MDA-MB-231 (Breast) | Proliferation | 17.4 | 1.4-fold increase | [1] |

| HCT-116 (Colon) | Proliferation | 15.2 | 1.8-fold increase | [1] | |

| HepG2 (Liver) | Proliferation | 20.1 | 1.5-fold increase | [1] | |

| Tetraacetylkaempferol | MDA-MB-231 (Breast) | Proliferation | 33.6 | 1.4-fold increase | [1] |

| HCT-116 (Colon) | Proliferation | 28.9 | 1.6-fold increase | [1] | |

| HepG2 (Liver) | Proliferation | 35.5 | 1.3-fold increase | [1] | |

| Triacetylapigenin | MDA-MB-231 (Breast) | Migration | - | Significantly stronger anti-migration | [3] |

Signaling Pathways in Cancer

Acetylated flavonoids exert their anticancer effects through the modulation of various signaling pathways. A key mechanism is the induction of apoptosis (programmed cell death).

-

Acetylquercetin: In breast cancer cells, acetylquercetin has been shown to induce apoptosis through both p53-dependent and caspase-3-dependent pathways.[1] It can also trigger the extrinsic apoptosis pathway by activating caspase-8 and inducing the expression of the Fas ligand (FasL).[4]

-

Acetylapigenin: While not significantly enhancing proliferation inhibition, triacetylapigenin exhibits strong anti-migration activity in breast cancer cells, suggesting a distinct mechanism of action potentially independent of apoptosis induction.[3] This involves the inhibition of signaling pathways that regulate cell motility.

Anti-inflammatory Activity

Flavonoids are well-known for their anti-inflammatory properties, and acetylation can further enhance this activity. Acetylated flavonoids can modulate key inflammatory pathways, reducing the production of pro-inflammatory mediators.

-

Acetylkaempferol: Kaempferol and its derivatives have been shown to exert anti-inflammatory effects by suppressing the activation of NF-κB and MAPK signaling pathways.[5][6] This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Experimental Protocols

A variety of in vitro assays are employed to evaluate the therapeutic potential of acetylated flavonoids.

Synthesis of Acetylated Flavonoids

General Procedure:

-

Dissolve the parent flavonoid in a suitable solvent, such as pyridine.

-

Add acetic anhydride (B1165640) to the solution. The molar equivalent of acetic anhydride will depend on the number of hydroxyl groups to be acetylated.

-

The reaction can be carried out at room temperature or with gentle heating (reflux) for a period ranging from a few hours to overnight, depending on the specific flavonoid.[7]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically poured into ice water to precipitate the acetylated product.

-

The crude product is then collected by filtration, washed, and purified by recrystallization or column chromatography.[7]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the acetylated flavonoid or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

The MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan (B1609692) crystals.

-

Add a solubilization solution (e.g., DMSO or a specialized detergent reagent) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control cells.

Cell Migration Assay (Scratch Wound Healing Assay)

This assay is used to assess the effect of a compound on cell migration.

Protocol:

-

Seed cells in a culture plate and grow them to form a confluent monolayer.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[8][9]

-

Wash the cells with media to remove any detached cells.

-

Add fresh media containing the acetylated flavonoid at the desired concentration or a vehicle control.

-

Capture images of the scratch at time zero and at regular intervals (e.g., every 8-12 hours) using a microscope.

-

The rate of wound closure is quantified by measuring the area of the gap at each time point. A decrease in the rate of closure in treated cells compared to control cells indicates an inhibitory effect on cell migration.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in apoptosis.

Protocol:

-

Treat cells with the acetylated flavonoid or vehicle control for a specified time.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the protein bands using an imaging system.

-

The intensity of the bands is quantified to determine the relative expression levels of the target proteins.

Conclusion

Acetylation represents a powerful strategy to enhance the therapeutic potential of flavonoids. By improving their bioavailability and modulating their interaction with key cellular targets, acetylated flavonoids exhibit promising anticancer and anti-inflammatory activities. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers and drug development professionals to further explore and harness the therapeutic applications of these modified natural compounds. Future research should focus on in vivo studies to validate these in vitro findings and to assess the pharmacokinetic and safety profiles of acetylated flavonoids for potential clinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. Apoptosis western blot guide | Abcam [abcam.com]

- 3. Wound healing assay | Abcam [abcam.com]

- 4. Quercetin induces FasL-related apoptosis, in part, through promotion of histone H3 acetylation in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. med.virginia.edu [med.virginia.edu]

- 9. Scratch Wound Healing Assay [bio-protocol.org]

The Core Mechanisms of Kaempferol and Its Derivatives: A Technical Guide for Researchers

Introduction: Kaempferol (B1673270), a natural flavonol abundant in a variety of fruits and vegetables, has garnered significant scientific interest for its broad spectrum of pharmacological activities. Preclinical studies have robustly demonstrated its potential as an anti-cancer, anti-inflammatory, antioxidant, and neuroprotective agent.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic effects of kaempferol and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of key signaling pathways, quantitative efficacy data, and standardized experimental protocols to facilitate further investigation and development of kaempferol-based therapeutics.

Anti-Cancer Mechanisms of Action

Kaempferol exerts its anti-cancer effects through a multi-pronged approach that includes the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.[3][4]

Modulation of Key Signaling Pathways

PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers.[5] Kaempferol has been shown to inhibit this pathway, leading to decreased cancer cell viability.[6][7] For instance, in cervical cancer cells, kaempferol induces apoptosis and autophagy by reducing the phosphorylation of PI3K, Akt, and mTOR.[6] This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins.[8] In renal cancer cells, kaempferol has been observed to downregulate the phosphorylation of Akt.[1]

Caption: Kaempferol inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are critical in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[9] Kaempferol has been shown to modulate these pathways to induce apoptosis in cancer cells. For example, in human lung cancer cells, the activation of the MAPK pathway is a key factor in kaempferol-induced apoptosis.[10] In ovarian cancer, kaempferol can sensitize cells to TRAIL-induced apoptosis by upregulating death receptors DR4 and DR5 through the ERK/JNK/CHOP pathways.[11]

Caption: Kaempferol modulates the MAPK signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

Kaempferol is a potent inducer of apoptosis in various cancer cell lines. This is often accompanied by the arrest of the cell cycle at different phases, preventing cancer cell division. In triple-negative breast cancer (TNBC) MDA-MB-231 cells, kaempferol was found to induce G2/M phase arrest, with the population of cells in the G2 phase increasing from 9.27% to 37.5% after 48 hours of treatment.[12][13] This was associated with increased expression of cleaved caspases 3 and 9, key executioners of apoptosis.[12][13] Similarly, in pancreatic cancer cells, kaempferol treatment led to a significant increase in apoptosis, with 50 μM of kaempferol inducing apoptosis in 13.93% of PANC-1 cells and 21.50% of Mia PaCa-2 cells after 48 hours.[14]

Quantitative Data on Anti-Cancer Activity

The cytotoxic effects of kaempferol and its derivatives have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric. The IC50 values vary depending on the cancer cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 43 | 72 | [12] |

| BT474 | Estrogen Receptor-Positive Breast Cancer | >100 | 72 | [12] |

| MDA-MB-231 | Breast Cancer | 60.0 ± 16.3 | 48 | [15] |

| MDA-MB-231 | Breast Cancer | 204.7 ± 8.9 | 24 | [15] |

| T47D | Breast Cancer | 123 ± 0.4 (µg/mL) | Not Specified | [15] |

| MCF-7 | Breast Cancer | 132 ± 0.23 (µg/mL) | Not Specified | [15] |

| MDA-MB-468 | Breast Cancer | 25.01 ± 0.11 (µg/mL) | Not Specified | [15] |

| Huh7 | Hepatocellular Carcinoma | 4.75 | Not Specified | [15] |

| SK-HEP-1 | Hepatocellular Carcinoma | 100 | Not Specified | [15] |

| HCT116 | Colorectal Cancer | 9.427 | Not Specified | [15] |

| RKO | Colorectal Cancer | 17.42 | Not Specified | [15] |

| HCT-8 | Colorectal Cancer | 177.78 | Not Specified | [15] |

| PANC-1 | Pancreatic Cancer | 78.75 | Not Specified | [14] |

| Mia PaCa-2 | Pancreatic Cancer | 79.07 | Not Specified | [14] |

| LNCaP | Prostate Cancer | 28.8 ± 1.5 | 96 (4 days) | [9][16] |

| PC-3 | Prostate Cancer | 58.3 ± 3.5 | 96 (4 days) | [9][16] |

| A549 | Lung Cancer | 87.3 | 72 | [10] |

| H460 | Lung Cancer | 43.7 | 72 | [10] |

Anti-Inflammatory and Antioxidant Mechanisms

Chronic inflammation and oxidative stress are key contributors to the pathogenesis of numerous diseases. Kaempferol exhibits potent anti-inflammatory and antioxidant properties by modulating specific signaling pathways and enzymatic activities.

Inhibition of NF-κB Signaling

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[17][18] Kaempferol has been shown to inhibit the activation of NF-κB.[4][19] In Jurkat T cells, 10 μM kaempferol inhibited NF-κB–DNA interaction by 15-20% and reduced the nuclear translocation of the p65 subunit of NF-κB.[19] By inhibiting the NF-κB pathway, kaempferol can suppress the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2]

Caption: Kaempferol inhibits the NF-κB inflammatory pathway.

Antioxidant Activity

Kaempferol's antioxidant effects are attributed to its ability to scavenge free radicals and modulate endogenous antioxidant defense systems. The antioxidant capacity of kaempferol has been quantified using various assays. In a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, the IC50 value for kaempferol's radical scavenging activity was found to be 5.63 ± 0.06.[20] Another study reported an IC50 value of 5.318 µg/ml in a DPPH assay and 0.8506 µg/ml in an ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.[21]

Neuroprotective Mechanisms

Kaempferol and its derivatives have demonstrated neuroprotective effects in various models of neurological disorders.[17] These effects are mediated through the modulation of signaling pathways involved in neuronal survival, inflammation, and oxidative stress.[5][17] Studies have shown that kaempferol can protect against ischemic brain injury by attenuating apoptosis and neuroinflammation.[6][22] The neuroprotective mechanisms involve the inhibition of NF-κB and STAT3 activation, which are key transcription factors in the neuroinflammatory response.[22]

Experimental Protocols

To ensure reproducibility and standardization of research on kaempferol, detailed experimental protocols for key assays are provided below.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of kaempferol on cancer cell lines and to calculate IC50 values.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Cell culture medium

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of kaempferol (e.g., 0-100 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[23]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[24] Read the absorbance at 570-590 nm using a plate reader.[24][25]

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells following kaempferol treatment.

Materials:

-

Annexin V-FITC/APC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of kaempferol for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in binding buffer and add Annexin V and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15-30 minutes.[9]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic or late-stage apoptotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle after kaempferol treatment.

Materials:

-

Propidium Iodide (PI) staining solution (containing RNase)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

-

Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 1 hour at 4°C.[12]

-

Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate for 30 minutes at 4°C in the dark.[12]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins in key signaling pathways (e.g., p-Akt, total Akt, NF-κB p65).

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the proteins of interest)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse kaempferol-treated and control cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with secondary antibodies.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Caption: A typical experimental workflow for studying kaempferol's effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deciphering the mechanisms underlying the neuroprotective potential of kaempferol: a comprehensive investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Update of Kaempferol Protection against Brain Damage Induced by Ischemia-Reperfusion and by 3-Nitropropionic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kaempferol increases apoptosis in human acute promyelocytic leukemia cells and inhibits multidrug resistance genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Kaempferol Suppresses Proliferation and Induces Cell Cycle Arrest, Apoptosis, and DNA Damage in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Kaempferol induces ROS-dependent apoptosis in pancreatic cancer cells via TGM2-mediated Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. ar.iiarjournals.org [ar.iiarjournals.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchhub.com [researchhub.com]

- 24. MTT assay protocol | Abcam [abcam.com]

- 25. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

A Comprehensive Technical Review of Kaempferol 3,4',7-triacetate Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol (B1673270), a naturally occurring flavonol found in a wide variety of plants, has long been a subject of intense scientific scrutiny due to its broad spectrum of pharmacological activities. These include well-documented anticancer, anti-inflammatory, and antioxidant properties.[1][2] The therapeutic potential of kaempferol is often attributed to its ability to modulate critical cellular signaling pathways involved in apoptosis, cell cycle regulation, and inflammation.[1] To enhance its bioavailability and efficacy, synthetic modifications of the kaempferol backbone have been explored, with acetylation being a key strategy. This in-depth technical guide focuses on a specific derivative, Kaempferol 3,4',7-triacetate, a natural compound that has been isolated from the bud exudate of Gardenia urvillei and Gardenia oudiepe. This review aims to consolidate the current state of knowledge on this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Quantitative Data Summary

Research on acetylated flavonoids has indicated that the addition of acetyl groups can modulate the biological activity of the parent compound. While specific quantitative data for this compound is still emerging, studies on a closely related compound, Kaempferol tetraacetate (4Ac-K), provide valuable insights into the potential effects of acetylation.

Table 1: In Vitro Anticancer Activity of Kaempferol and Acetylated Kaempferol (4Ac-K)

| Compound | Cell Line | IC50 (µM) | Fold Change (Kaempferol vs. 4Ac-K) |

| Kaempferol | MDA-MB-231 (Breast Cancer) | 46.7 | - |

| 4Ac-K | MDA-MB-231 (Breast Cancer) | 33.6 | 1.39 |

| Kaempferol | HCT-116 (Colon Cancer) | 34.85 | - |

| 4Ac-K | HCT-116 (Colon Cancer) | 28.53 | 1.22 |

| Kaempferol | HepG2 (Liver Cancer) | > 160 | - |

| 4Ac-K | HepG2 (Liver Cancer) | 81.66 | > 1.96 |

Data extracted from a comparative analysis of acetylated flavonoids' chemopreventive effects.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific research. Below are protocols for the synthesis of acetylated kaempferol derivatives, which can be adapted for the specific synthesis of this compound, and a general protocol for assessing anticancer activity.

Protocol 1: Synthesis of Acetylated Kaempferol Derivatives

This protocol describes a general method for the per-acetylation of kaempferol, which can be modified to achieve selective acetylation.

Materials:

-

Kaempferol

-

Acetic anhydride (B1165640)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

Solvents for column chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

Dissolve kaempferol in a mixture of pyridine and dichloromethane.

-

Add acetic anhydride to the solution dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize excess acid.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the acetylated kaempferol derivative.

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

This protocol is a generalized procedure based on standard acetylation methods for flavonoids.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, HCT-116, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (or other test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plates for 48-72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows